molecular formula C4H12Cl2N2 B055227 Hexahydropyridazine dihydrochloride CAS No. 124072-89-5

Hexahydropyridazine dihydrochloride

Cat. No.: B055227
CAS No.: 124072-89-5
M. Wt: 159.05 g/mol
InChI Key: PJUZEZLTRTTWOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hexahydropyridazine dihydrochloride is an organic compound with the molecular formula C4H12Cl2N2. It is a white to off-white crystalline solid that is soluble in water but insoluble in organic solvents . This compound is known for its weak basicity and is commonly used in various chemical reactions and industrial applications.

Mechanism of Action

Target of Action

Hexahydropyridazine dihydrochloride is a type of dihydropyridine . Dihydropyridines are a type of calcium channel blocker (CCB), which refer to a group of medications that block calcium channels located in the muscle cells of the heart and arterial blood vessels, thereby reducing the entry of calcium ions into the cell .

Mode of Action

Dihydropyridines work by binding to and blocking voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These calcium channels are responsible for regulating the entry of extracellular calcium into muscle cells, which in turn stimulates muscular contraction of blood vessels . By blocking these channels, dihydropyridines are able to decrease blood vessel contraction, leading to a sustained vasodilation .

Biochemical Pathways

The blocking of calcium channels by dihydropyridines leads to a decrease in vascular resistance of arterial blood vessels, leading to a drop in blood pressure . This action affects the cardiovascular system, contributing to a drop in blood pressure and a decrease in the oxygen requirements of the heart .

Pharmacokinetics

It’s known that it is soluble in water at room temperature but insoluble in organic solvents . This solubility profile may influence its absorption and distribution in the body.

Result of Action

The primary result of the action of this compound is the dilation of arterial blood vessels, leading to a decrease in blood pressure . This can be beneficial in the treatment of conditions such as hypertension.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexahydropyridazine dihydrochloride can be synthesized through the reaction of hydrazine with acetone. The reaction involves the formation of a hydrazone intermediate, which is then reduced to form the hexahydropyridazine ring. The final product is obtained by treating the hexahydropyridazine with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes. The process includes the careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Hexahydropyridazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Hexahydropyridazine dihydrochloride can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural features, which allow for a range of chemical modifications and biological interactions. Its versatility makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

diazinane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c1-2-4-6-5-3-1;;/h5-6H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUZEZLTRTTWOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNNC1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611246
Record name Hexahydropyridazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124072-89-5
Record name Hexahydropyridazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diazinane dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydropyridazine dihydrochloride
Reactant of Route 2
Hexahydropyridazine dihydrochloride
Reactant of Route 3
Hexahydropyridazine dihydrochloride
Reactant of Route 4
Hexahydropyridazine dihydrochloride
Reactant of Route 5
Hexahydropyridazine dihydrochloride
Reactant of Route 6
Hexahydropyridazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.